STAT5-IN-1 -

STAT5-IN-1

Catalog Number: EVT-274214
CAS Number:
Molecular Formula: C16H11N3O3
Molecular Weight: 293.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

STAT5-IN-1 is a small molecule inhibitor specifically targeting STAT5, a transcription factor playing a crucial role in various cellular processes, including cell growth, survival, and differentiation. [, , , , ] The overactivation of STAT5 is implicated in several diseases, particularly hematological malignancies and solid tumors, making it a valuable target for therapeutic intervention. [, , , , ] Despite the recognized importance of STAT5 in various diseases, detailed information regarding its source and classification remains limited in the analyzed literature.

Future Directions
  • Development of more potent and bioavailable STAT5 inhibitors: Continued research into optimizing STAT5 inhibitors like STAT5-IN-1 for improved efficacy and bioavailability is crucial for its translation to clinical settings. [, ]
  • Personalized medicine approaches: Identifying specific genetic or molecular profiles that predict responsiveness to STAT5-IN-1 treatment in different diseases could enhance treatment outcomes. [, , ]
  • Combination therapies: Investigating the efficacy of STAT5-IN-1 in combination with other targeted therapies or chemotherapy could lead to synergistic effects and overcome drug resistance. [, , , , , ]

Pimozide

    Compound Description: Pimozide is an antipsychotic drug approved for treating Tourette syndrome, known to inhibit STAT5. [, , , , , , ] It decreases cell proliferation and induces apoptosis in T-cell leukemia cells by decreasing STAT5 tyrosine phosphorylation. [] Pimozide doesn't inhibit BCR/ABL or other tyrosine kinases, setting it apart mechanistically. [] It demonstrates enhanced inhibitory effects on STAT5 phosphorylation and apoptosis induction when combined with kinase inhibitors like imatinib or nilotinib. []

    Relevance: Pimozide is directly compared to STAT5-IN-1 as a STAT5 inhibitor, showcasing efficacy in various leukemia models. [, , , , , , ] While both inhibit STAT5, their structures and specific targets within the STAT5 pathway might differ. Further research is needed to compare their potency, selectivity, and potential off-target effects directly.

AC-3-019

    Compound Description: AC-3-019 is a specific STAT5 inhibitor. [] It enhances 4EBP1 dephosphorylation and downregulates Mcl-1 expression in FLT3-ITD-positive AML cells, thereby augmenting the cytotoxicity of the PI3K inhibitor GDC-0941. []

    Relevance: AC-3-019 serves as a comparative example of a specific STAT5 inhibitor alongside pimozide. [] This implies a similar mode of action to STAT5-IN-1, targeting the STAT5 pathway to enhance anti-leukemic effects.

AC-4-130

    Compound Description: AC-4-130 is another specific STAT5 inhibitor. [] It exhibits synergistic effects when combined with the MCL1 inhibitor S63845 in both FLT3-mutated and FLT3-wild-type AML cells, inducing apoptosis and cell death. []

    Relevance: Similar to STAT5-IN-1, AC-4-130 directly targets STAT5, suggesting a shared mechanism of action. [] The research highlights the potential of combining STAT5 inhibitors like STAT5-IN-1 with other targeted therapies, such as MCL1 inhibitors, for enhanced efficacy against AML.

GSK690693

    Compound Description: GSK690693 is an AKT inhibitor. [] It was identified in a study aiming to target molecules downstream of KIT D816V, a mutation commonly found in systemic mastocytosis. [] Although it demonstrated some ability to inhibit the proliferation of KIT D816V+ cells, high concentrations were needed, limiting its therapeutic potential. []

    Relevance: While GSK690693 targets AKT and STAT5-IN-1 targets STAT5, their combined use in research highlights a strategy of combined downstream targeting of signaling pathways, particularly in the context of KIT D816V+ malignancies. []

BP-1-102

    Compound Description: BP-1-102 is a STAT5 inhibitor. [] It was investigated in combination with the AKT inhibitor GSK690693 for its potential in treating advanced systemic mastocytosis. [] Similar to GSK690693, it showed some efficacy but at high concentrations. []

    Relevance: BP-1-102 directly targets STAT5, aligning with the mechanism of action of STAT5-IN-1. [] The study's focus on combining BP-1-102 with an AKT inhibitor suggests potential synergistic effects when combining STAT5-IN-1 with other targeted therapies for similar conditions.

BLU2317, BLU2718, DCC-2618

    Compound Description: These are inhibitors of KIT D816V. [] They were identified through a screening process for compounds that could selectively inhibit the phosphorylation of KIT D816V. [] All three compounds demonstrated the ability to inhibit the proliferation and induce apoptosis in KIT D816V+ cells. []

    Relevance: While these compounds target KIT D816V and STAT5-IN-1 targets STAT5, their inclusion highlights the broader context of targeting aberrant signaling pathways in diseases like systemic mastocytosis. []

CDDO-Me (Bardoxolone methyl)

    Compound Description: CDDO-Me is an oleanane triterpenoid that induces ROS generation and suppresses survival-related molecules, including AKT, mTOR, and STAT3. [] It demonstrates synergistic growth-inhibitory effects when combined with second- or third-generation BCR-ABL1 TKIs in CML cells. []

    Relevance: Although CDDO-Me primarily targets STAT3, its synergistic activity with TKIs in CML highlights the potential for combined treatment approaches incorporating STAT5-IN-1, especially given the interplay between STAT3 and STAT5 signaling in certain cancers. []

Classification and Sources

STAT5 inhibitors can be classified based on their mechanism of action and structural characteristics. They may be categorized as:

  • Selective inhibitors: Target specific isoforms of STAT5 (e.g., STAT5a or STAT5b).
  • Broad-spectrum inhibitors: Affect multiple members of the STAT family.

Sources of these compounds include synthetic organic chemistry and natural product derivatives. Notable examples include Stafib-2 and its prodrug Pomstafib-2, which have been developed through structure-guided optimization and screening from compound libraries .

Synthesis Analysis
  1. Coupling reactions: Connecting various aromatic and aliphatic moieties to create the core structure.
  2. Phosphorylation: Introducing phosphate groups critical for binding to the SH2 domain of STAT5.
  3. Deprotection steps: Removing protecting groups to yield the active form of the inhibitor.

For example, the synthesis of compound 10 involved starting from 4-fluoro-3,5-dimethylbenzonitrile, followed by symmetrical monobromination and an Arbuzov reaction to form a bisphosphonate .

Molecular Structure Analysis

The molecular structure of STAT5 inhibitors typically features a core that mimics phosphorylated tyrosine residues, which are essential for binding to the SH2 domain of the STAT proteins.

  • Key structural elements:
    • Phosphate groups: Essential for mimicking phosphotyrosine.
    • Aromatic rings: Provide hydrophobic interactions with the binding pocket.

For instance, Stafib-2 has a catechol bisphosphate core that facilitates high-affinity interactions with STAT5b . Molecular docking studies have shown that these compounds fit snugly into the binding sites defined by specific amino acids in the STAT5 structure.

Chemical Reactions Analysis

Chemical reactions involving STAT5 inhibitors primarily focus on their synthesis and modification. Key reactions include:

  • Coupling reactions: Used to form amides or esters that link different molecular fragments.
  • Phosphorylation reactions: Critical for introducing phosphate groups that enhance binding affinity.
  • Reduction reactions: Employed to convert nitriles into amines or other functional groups necessary for biological activity.

For example, during the synthesis of compound 10, nitrile functionalities were reduced to amines, which were then coupled with acids to generate active inhibitors .

Mechanism of Action

The mechanism of action of STAT5 inhibitors generally involves disrupting the phosphorylation-dependent dimerization and nuclear translocation of STAT5 proteins.

  1. Inhibition of phosphorylation: By blocking the phosphorylation sites on STAT5, these inhibitors prevent its activation.
  2. Disruption of dimerization: Inhibitors interfere with the formation of homo- or heterodimers necessary for DNA binding.
  3. Blocking nuclear translocation: By preventing dimerization, these compounds inhibit the translocation of STAT5 to the nucleus where it regulates gene expression related to cell survival and proliferation.

For instance, Pomstafib-2 has been shown to selectively inhibit tyrosine phosphorylation in leukemia cells, leading to apoptosis .

Physical and Chemical Properties Analysis

STAT5 inhibitors exhibit a range of physical and chemical properties relevant to their biological activity:

  • Solubility: Many are designed to be soluble in biological media to facilitate cellular uptake.
  • Stability: Chemical stability under physiological conditions is crucial for efficacy.
  • Molecular weight: Typically within a range that allows for optimal cellular penetration (often below 500 Da).

For example, Stafib-2 has demonstrated favorable solubility and stability profiles conducive to its application in cellular assays .

Applications

The applications of STAT5 inhibitors are primarily in cancer therapy, particularly for hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML).

  1. Therapeutic agents: Potential treatments targeting aberrant STAT5 signaling pathways.
  2. Research tools: Used in cell-based assays to study STAT5 function and its role in disease progression.
  3. Combination therapies: Investigated alongside existing treatments (e.g., chemotherapy) to enhance efficacy against resistant cancer types.

Recent studies have highlighted their ability to overcome resistance mechanisms in leukemia cells by effectively silencing activated STAT5 and its downstream targets .

Introduction to STAT5 as a Therapeutic Target in Oncogenesis

Role of STAT5 in Hematopoietic Malignancies: FLT3-ITD, BCR-ABL1, and JAK2-Driven Pathways

STAT5 is a critical effector in tyrosine kinase-driven leukemias:

  • FLT3-ITD+ AML: Internal tandem duplications in FLT3 induce ligand-independent STAT5 phosphorylation, promoting survival and blocking differentiation. STAT5 activation represses antioxidant genes (CAT, GLRX1), increasing oxidative stress and genomic instability [6] [10].
  • BCR-ABL1+ CML: The BCR-ABL1 fusion kinase constitutively phosphorylates STAT5, upregulating PIM1 and BCL2. STAT5 tetramerization is essential for BCR-ABL1-mediated transformation, with tetramer-deficient STAT5 failing to induce leukemia in mice [6] [7].
  • JAK2V617F+ MPNs: The V617F mutation in JAK2 eliminates inhibitory control, leading to hyperactivation of STAT5. This drives erythroid/megakaryocytic hyperplasia in polycythemia vera and myelofibrosis [7] [9].

Table 1: STAT5-Dependent Oncogenic Pathways in Hematologic Malignancies

Disease ContextUpstream DriverKey STAT5 Target GenesFunctional Outcome
AML (FLT3-ITD+)FLT3 kinasePIM1, CCND1Proliferation, ROS accumulation
CMLBCR-ABL1 kinaseBCL2, PIM1Apoptosis resistance
MPNs (JAK2V617F+)JAK2 kinaseCISH, BCL2L1Cytokine-independent growth

STAT5 Activation Dynamics: Phosphorylation, Dimerization, and Nuclear Translocation in Leukemogenesis

Oncogenic STAT5 activation follows a canonical sequence:

  • Phosphorylation: Tyrosine kinases (JAK2, FLT3, BCR-ABL1) phosphorylate STAT5 at Y694 (STAT5A) or Y699 (STAT5B). Inhibitors like AD80 block this step in FLT3-ITD+ AML cells at nanomolar concentrations (IC₅₀: 0.4–1.1 nM) [3] [10].
  • Dimerization: Phosphorylated STAT5 forms homodimers or heterodimers via SH2 domain-pTyr interactions. BCR-ABL1 promotes STAT5 tetramerization, enhancing DNA-binding affinity and enabling transcription of complex promoters [7] [9].
  • Nuclear Translocation: Dimers/tetramers translocate to the nucleus via importin-α/β. In leukemia, nuclear phosphorylated STAT5 (pSTAT5) levels correlate with poor prognosis [2] [8].
  • DNA Binding: STAT5 dimers bind gamma-interferon activation sites (GAS elements; TTCNNNGAA) in target gene promoters. Chromatin accessibility governed by epigenetic modifiers (e.g., DNMT3A) influences binding efficiency [8].

STAT5 Isoforms (STAT5A/STAT5B) and Their Differential Roles in Tumor Survival and Resistance

STAT5A and STAT5B, encoded by adjacent genes on chromosome 17, exhibit overlapping yet distinct functions:

  • Structural Differences: STAT5B harbors a divergent C-terminal transactivation domain, altering protein interactions. STAT5A preferentially forms tetramers, while STAT5B has higher DNA-binding affinity as a dimer [8] [9].
  • Oncogenic Specificity:
  • STAT5B is critical in T-cell leukemias, where it regulates BCL2 and MCL1. Gain-of-function STAT5B mutations (e.g., N642H) are recurrent in T-PLL [4] [8].
  • STAT5A promotes mammary carcinogenesis and CML stem cell maintenance. STAT5A-deficient mice show impaired BCR-ABL1-driven leukemia propagation [9].
  • Therapeutic Implications:
  • STAT5B knockdown sensitizes FLT3-ITD+ AML to TKIs.
  • Dual STAT5A/STAT5B degradation (e.g., via PROTACs) is superior to isoform-specific inhibition in preclinical models [1] [4].

Table 2: Distinct Functions of STAT5 Isoforms in Malignancy

IsoformStructural FeaturePrimary Cancer ContextKey Target Genes
STAT5AStrong tetramerization domainCML, Breast cancerCCND1, BCL2
STAT5BEnhanced DNA-binding affinityT-cell leukemia, MPNsMCL1, BCL2L1

Properties

Product Name

STAT5 Inhibitor

IUPAC Name

N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide

Molecular Formula

C16H11N3O3

Molecular Weight

293.28 g/mol

InChI

InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+

InChI Key

DAVIKTBRCQWOGT-GIJQJNRQSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

Solubility

Soluble in DMSO

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.